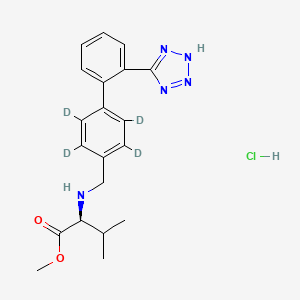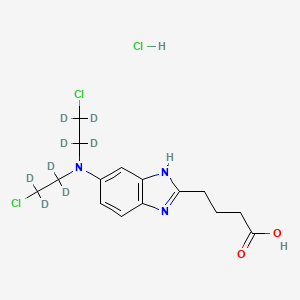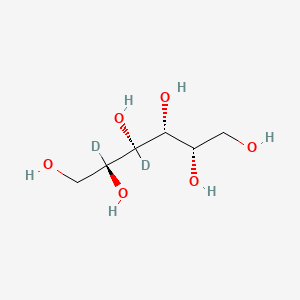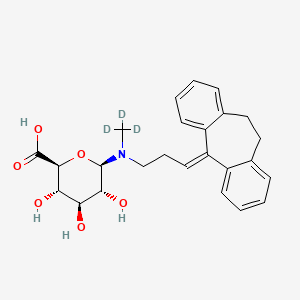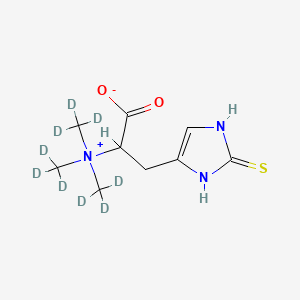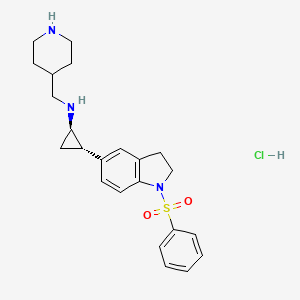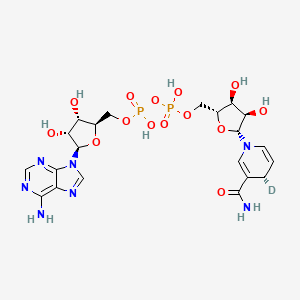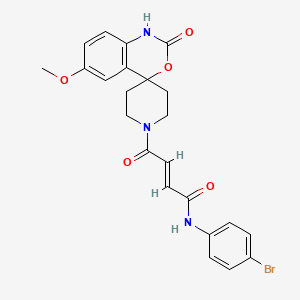
Chitin synthase inhibitor 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chitin synthase inhibitor 5 is a compound that targets chitin synthase, an enzyme responsible for the synthesis of chitin. Chitin is a crucial structural component found in the cell walls of fungi, the exoskeletons of insects, and the shells of crustaceans. By inhibiting chitin synthase, this compound disrupts the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of chitin synthase inhibitor 5 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Chitin synthase inhibitor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include modified derivatives of this compound with enhanced inhibitory activity and improved pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Chitin synthase inhibitor 5 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of chitin synthesis and inhibition. In biology, it serves as a valuable probe to investigate the role of chitin in various organisms. In medicine, it is explored for its potential as an antifungal and insecticidal agent. Additionally, in industry, it is used in the development of new antifungal treatments and insecticides .
Mecanismo De Acción
Chitin synthase inhibitor 5 exerts its effects by binding to the active site of chitin synthase, thereby preventing the enzyme from catalyzing the formation of chitin. This inhibition disrupts the structural integrity of fungal cell walls and insect exoskeletons, leading to their death. The molecular targets involved include the catalytic domain of chitin synthase and the chitin-conducting transmembrane channel .
Comparación Con Compuestos Similares
Chitin synthase inhibitor 5 is unique in its high specificity and potency compared to other chitin synthase inhibitors. Similar compounds include polyoxin B, nikkomycin, and isavuconazole. While these compounds also target chitin synthase, this compound exhibits superior inhibitory activity and a broader spectrum of antifungal and insecticidal effects .
Propiedades
Fórmula molecular |
C23H22BrN3O5 |
|---|---|
Peso molecular |
500.3 g/mol |
Nombre IUPAC |
(E)-N-(4-bromophenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |
InChI |
InChI=1S/C23H22BrN3O5/c1-31-17-6-7-19-18(14-17)23(32-22(30)26-19)10-12-27(13-11-23)21(29)9-8-20(28)25-16-4-2-15(24)3-5-16/h2-9,14H,10-13H2,1H3,(H,25,28)(H,26,30)/b9-8+ |
Clave InChI |
OGFJSCZAUVWZAU-CMDGGOBGSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC=C(C=C4)Br |
SMILES canónico |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


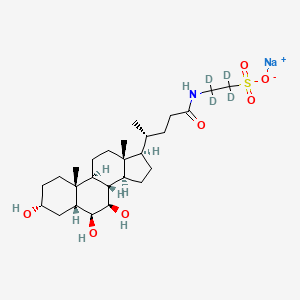
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)

